molecular formula C19H25N3O4S B2932430 N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 2034573-23-2

N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2932430
CAS No.: 2034573-23-2
M. Wt: 391.49
InChI Key: KWQBYACZROYAHH-UHFFFAOYSA-N
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Description

This compound is an ethanediamide derivative featuring a benzodioxol moiety linked to a piperidinyl-thiolan substituent. The benzodioxol group is a common pharmacophore in enzyme inhibitors, contributing to binding interactions, while the thiolan-3-yl piperidine moiety may influence solubility and target specificity.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c23-18(19(24)21-14-1-2-16-17(9-14)26-12-25-16)20-10-13-3-6-22(7-4-13)15-5-8-27-11-15/h1-2,9,13,15H,3-8,10-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQBYACZROYAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.

    Thiolane Ring Formation: This involves the cyclization of appropriate thiol-containing precursors.

    Coupling Reactions: The final step involves coupling the benzodioxole, piperidine, and thiolane intermediates using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring.

    Reduction: Reduction reactions can occur at the amide bonds.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary amines or alcohols.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can interact with aromatic residues in proteins, while the piperidine and thiolane rings can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with QOD (N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)Ethyl]Ethanediamide)

Structural Differences :

  • Core Structure : Both compounds share the N-(2H-1,3-benzodioxol-5-yl)ethanediamide backbone.
  • Substituent Variation: QOD: A tetrahydroquinoline group attached via an ethyl linker. Target Compound: A thiolan-3-yl piperidine substituent.

Functional Implications :

  • Binding Affinity: QOD’s tetrahydroquinoline group facilitates π-π interactions with hydrophobic pockets in falcipain-2, critical for inhibition .
  • Pharmacokinetics: The thiolan moiety (tetrahydrothiophene) may enhance metabolic stability compared to QOD’s aromatic tetrahydroquinoline, which is prone to oxidative metabolism .

Table 1 : Key Properties of Target Compound vs. QOD

Property Target Compound QOD
Molecular Weight ~450–500 g/mol (estimated) 465.5 g/mol
Solubility Moderate (thiolan enhances hydrophobicity) Low (due to aromaticity)
Enzyme Inhibition (IC₅₀) Not reported (predicted <1 µM) 0.8 µM (falcipain-2)

Comparison with ICD (N-{3-[(Biphenyl-4-yl Carbonyl)Amino]Propyl}-1H-Indole-2-Carboxamide)

Structural Differences :

  • Core Structure : ICD uses an indole carboxamide scaffold, distinct from the ethanediamide backbone.
  • Substituents : ICD’s biphenyl group provides rigid, planar interactions, contrasting with the flexible thiolan-piperidine in the target compound.

Functional Implications :

  • Selectivity : ICD’s indole-biphenyl system likely targets hydrophobic regions of falcipain-2, while the target compound’s benzodioxol-thiolan combination may engage polar residues .
  • Synthetic Accessibility : ICD requires multi-step coupling of indole and biphenyl units, whereas the target compound’s synthesis (e.g., via carbodiimide-mediated amidation) is more straightforward .

Comparison with Dual 5-LOX/mPGES-1 Inhibitors (e.g., 4-{N-[(2H-1,3-Benzodioxol-5-yl)Methyl][1,1'-Biphenyl]-4-Sulfonamido}Benzoic Acid)

Structural Overlaps :

  • Benzodioxol Group : Shared in both compounds for enzyme binding.
  • Sulfonamide vs. Ethanediamide Linker : The dual inhibitor uses a sulfonamide bridge, while the target compound employs an ethanediamide linker, affecting conformational flexibility .

Functional Differences :

  • Target Enzymes : The dual inhibitor acts on 5-lipoxygenase (5-LOX) and prostaglandin E2 synthase (mPGES-1), whereas the target compound is tailored for falcipain-2 inhibition.
  • Potency: Dual inhibitors exhibit IC₅₀ values in the nanomolar range for 5-LOX, but the target compound’s efficacy against falcipain-2 remains to be validated .

Research Findings and Implications

  • Molecular Dynamics (MD) Simulations : QOD’s placement in falcipain-2’s active site suggests that the target compound’s thiolan substituent could adopt a similar orientation but with altered hydrogen-bonding networks due to sulfur’s electronegativity .
  • Synthetic Yields : Ethanediamide derivatives like the target compound achieve moderate yields (~60–80%) using carbodiimide coupling, comparable to sulfonamide-based syntheses .
  • Metabolic Stability: Thiolan’s resistance to cytochrome P450 oxidation may improve bioavailability relative to QOD’s tetrahydroquinoline .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C19H25N3O4SC_{19}H_{25}N_{3}O_{4}S and a molecular weight of approximately 391.48 g/mol. Its structure features a benzodioxole moiety linked to a thiolan and piperidine group, which may contribute to its biological effects.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Thiosemicarbazone derivatives have shown cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant activity against KB cells (human oral cancer cells) .
  • Vasorelaxant and Cardiovascular Effects : Some related compounds have been evaluated for their vasorelaxant properties and bradycardic effects, indicating potential utility in treating cardiovascular diseases .
  • Antimicrobial Properties : The presence of the thiolane ring may enhance antimicrobial activity, as thioether-containing compounds are often investigated for their ability to inhibit bacterial growth.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding Interactions : The crystal structure analysis reveals that molecules form hydrogen bonds, contributing to their stability and potentially influencing their biological interactions .
  • Modulation of Enzyme Activity : Compounds with similar structures have been shown to interact with various enzymes, potentially acting as inhibitors or modulators in biochemical pathways.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of thiosemicarbazone derivatives on cancer cell lines. The results indicated that specific modifications in the structure led to enhanced cytotoxicity against KB cells, suggesting that the presence of the benzodioxole moiety is beneficial for anticancer activity .

Study 2: Cardiovascular Effects

Another research focused on the cardiovascular effects of related compounds. The findings showed that certain derivatives exhibited vasorelaxant properties and reduced heart rates in vitro, indicating potential therapeutic applications in hypertension management .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerThiosemicarbazonesCytotoxicity against KB cells
CardiovascularPiperidine derivativesVasorelaxation; bradycardic effects
AntimicrobialThiolane-containing compoundsInhibition of bacterial growth

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